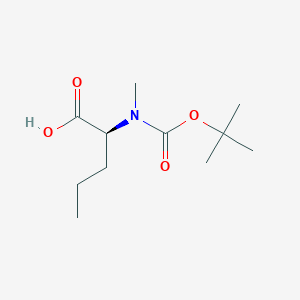

(S)-2-((tert-Butoxycarbonyl)(methyl)amino)pentanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-2-((tert-Butoxycarbonyl)(methyl)amino)pentanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H21NO4 and its molecular weight is 231.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(S)-2-((tert-Butoxycarbonyl)(methyl)amino)pentanoic acid, commonly referred to as Boc-Norvaline, is a synthetic amino acid derivative that plays a significant role in organic synthesis, particularly in the preparation of peptides and other biologically active compounds. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a tert-butoxycarbonyl (Boc) protecting group attached to a methylamino group on a pentanoic acid backbone. The molecular formula is C10H19NO4, with a molar mass of approximately 201.26 g/mol. The Boc group provides stability during synthesis, making it a favored choice for protecting amino groups in various chemical reactions.

Biological Activity

The biological activity of this compound is primarily linked to its role as a building block in peptide synthesis. It has been demonstrated to exhibit significant effects in several biological assays:

- Peptide Synthesis : As a protected amino acid, Boc-Norvaline is crucial in constructing peptides that can modulate biological pathways. Its incorporation into peptide sequences can enhance stability and bioactivity.

- Medicinal Chemistry : Research indicates that compounds derived from Boc-Norvaline have potential therapeutic applications. For instance, studies have shown that it can enhance the efficacy of certain antibiotics against resistant bacterial strains by acting as a potentiator, thereby lowering the minimum inhibitory concentration (MIC) required for effectiveness .

- Inhibition Studies : In vitro studies have demonstrated that Boc-Norvaline derivatives can inhibit specific enzymes involved in cancer cell proliferation. For example, compounds based on this structure have shown micromolar inhibition against HSET (KIFC1), an essential protein for mitotic spindle formation in cancer cells .

Table 1: Summary of Biological Assays Involving Boc-Norvaline Derivatives

The mechanism through which this compound exhibits its biological activity involves several pathways:

- Enzyme Inhibition : The compound's structural features allow it to interact with active sites on enzymes, leading to competitive inhibition. This has been particularly noted in studies involving methyltransferases and other key enzymes in metabolic pathways .

- Peptide Interaction : When incorporated into peptide sequences, Boc-Norvaline can alter the conformation and stability of peptides, enhancing their binding affinity to target receptors or enzymes.

化学反応の分析

Deprotection Reactions

The Boc group is selectively removed under acidic conditions to unmask the primary amine. This reaction is critical for subsequent peptide coupling or functionalization.

Mechanistic Insight :

- TFA protonates the Boc group’s carbonyl oxygen, facilitating cleavage via a six-membered cyclic transition state .

- HCl generates in situ HCl gas, which hydrolyzes the Boc carbamate to release CO₂ and tert-butanol .

Coupling Reactions

The carboxylic acid group participates in peptide bond formation via activation with carbodiimides.

Example Synthesis :

- Coupling with L-leucine methyl ester using EDC/HOBt yields Boc-protected dipeptides (e.g., Boc-Leu-Leu-OH) .

Substitution Reactions

The methylamino group undergoes alkylation or acylation under controlled conditions.

Key Considerations :

- Steric hindrance from the Boc group directs substitution to the methylamino nitrogen .

- Acylation requires anhydrous conditions to prevent Boc deprotection .

Esterification and Hydrolysis

The carboxylic acid is esterified for solubility or hydrolyzed back under basic conditions.

Applications :

Photochemical Stability

The Boc group exhibits stability under UV light, making it suitable for photolithographic applications.

| Condition | Outcome | Reference |

|---|---|---|

| UV (254 nm) in DCM | No degradation after 24 h |

Industrial-Scale Modifications

Continuous flow microreactors enhance efficiency in Boc deprotection and coupling:

| Process | Yield | Reaction Time | Reference |

|---|---|---|---|

| TFA-mediated deprotection | 95% | 30 min | |

| EDC/HOBt coupling | 92% | 2 h |

特性

IUPAC Name |

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-6-7-8(9(13)14)12(5)10(15)16-11(2,3)4/h8H,6-7H2,1-5H3,(H,13,14)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMXBPUTGXWAGA-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)N(C)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。